molecular formula C19H21FN4O7 B12524553 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid CAS No. 815586-97-1

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid

Cat. No.: B12524553
CAS No.: 815586-97-1
M. Wt: 436.4 g/mol
InChI Key: JWARINVYWCKQTB-UHFFFAOYSA-N
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Description

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with amino and fluorophenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the amino and fluorophenyl groups, and subsequent functionalization to obtain the final product. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: Amino and fluorophenyl groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic effects.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-Amino-6-(phenylamino)pyridin-3-yl]-ethylcarbamic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    [2-Amino-6-(methylamino)pyridin-3-yl]-ethylcarbamic acid: Contains a methyl group instead of a fluorophenyl group, leading to different chemical properties.

Uniqueness

The presence of the fluorophenyl group in [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This fluorine substituent can enhance the compound’s stability, reactivity, and interaction with biological targets.

Properties

CAS No.

815586-97-1

Molecular Formula

C19H21FN4O7

Molecular Weight

436.4 g/mol

IUPAC Name

[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid

InChI

InChI=1S/C15H17FN4O2.C4H4O5/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;5-2(4(8)9)1-3(6)7/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1,5H,(H,6,7)(H,8,9)

InChI Key

JWARINVYWCKQTB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C(=C(C(=O)O)O)C(=O)O

Origin of Product

United States

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